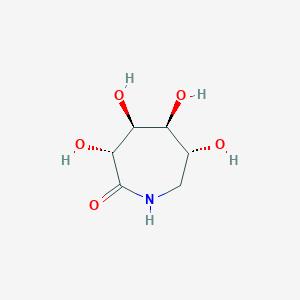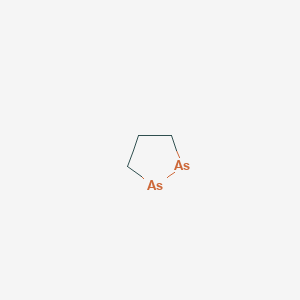
Praseodymium--zinc (1/2)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Praseodymium–zinc (1/2) is a compound formed by the combination of praseodymium and zinc in a 1:2 ratio. Praseodymium is a rare-earth metal known for its unique magnetic, electrical, and optical properties, while zinc is a transition metal widely used in various industrial applications. The combination of these two elements results in a compound with distinct characteristics that make it valuable in scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Praseodymium–zinc (1/2) can be synthesized using various methods, including the sol-gel method and citrate gel coating technique. In the sol-gel method, zinc acetate dihydrate and praseodymium nitrate hexahydrate are used as precursors. The reaction involves dissolving these precursors in a solvent, followed by gelation and calcination to obtain the desired compound . The citrate gel coating technique involves the use of praseodymium oxide and zinc oxide, where the precursors are mixed and subjected to thermal treatment to form the compound .
Industrial Production Methods: Industrial production of praseodymium–zinc (1/2) typically involves high-temperature solid-state reactions. The raw materials, such as praseodymium oxide and zinc oxide, are mixed in stoichiometric ratios and heated in a furnace at elevated temperatures to facilitate the reaction. The resulting product is then cooled and processed to obtain the final compound.
Analyse Des Réactions Chimiques
Types of Reactions: Praseodymium–zinc (1/2) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, praseodymium can react with oxygen to form praseodymium oxide, while zinc can undergo oxidation to form zinc oxide .
Common Reagents and Conditions: Common reagents used in these reactions include oxygen, hydrogen, and halogens. The reactions typically occur under controlled conditions, such as specific temperatures and pressures, to ensure the desired products are formed .
Major Products: The major products formed from these reactions include praseodymium oxide, zinc oxide, and various praseodymium halides, such as praseodymium chloride and praseodymium bromide .
Applications De Recherche Scientifique
Praseodymium–zinc (1/2) has a wide range of applications in scientific research, particularly in the fields of chemistry, materials science, and electronics. Some of its notable applications include:
Thermoelectric Materials: Praseodymium–zinc (1/2) is used in the development of thermoelectric materials for waste heat energy harvesting.
Photocatalysts: The compound is also employed as a photocatalyst for the degradation of pollutants under visible light.
Thin-Film Transistors: Praseodymium–zinc (1/2) is used as a stabilizer in amorphous indium zinc oxide semiconductors for thin-film transistors.
Mécanisme D'action
The mechanism of action of praseodymium–zinc (1/2) involves its interaction with various molecular targets and pathways. In thermoelectric materials, the compound enhances electrical conductivity and reduces thermal conductivity, leading to improved thermoelectric performance . In photocatalytic applications, praseodymium-doped zinc oxide inhibits electron-hole recombination, thereby enhancing the optical response and photocatalytic activity of the material . In thin-film transistors, the compound acts as a stabilizer, reducing the sensitivity of the channel region to oxygen and moisture, and improving the overall performance of the transistors .
Comparaison Avec Des Composés Similaires
- Praseodymium oxide (Pr6O11)
- Zinc oxide (ZnO)
- Praseodymium-doped indium zinc oxide (PrIZO)
Propriétés
Numéro CAS |
12066-85-2 |
|---|---|
Formule moléculaire |
PrZn2 |
Poids moléculaire |
271.7 g/mol |
Nom IUPAC |
praseodymium;zinc |
InChI |
InChI=1S/Pr.2Zn |
Clé InChI |
BLJPPHYCGCKCKI-UHFFFAOYSA-N |
SMILES canonique |
[Zn].[Zn].[Pr] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



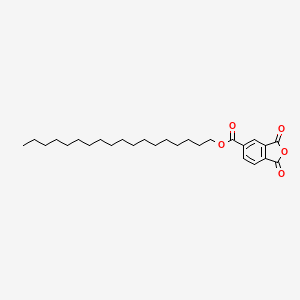
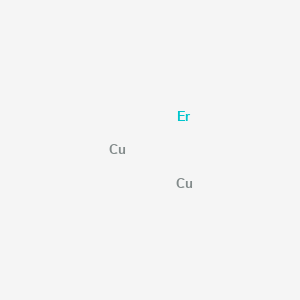
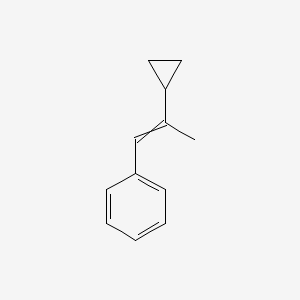
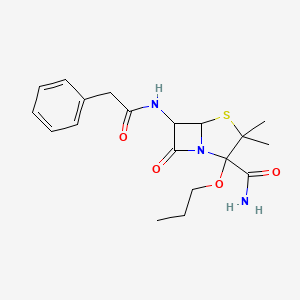
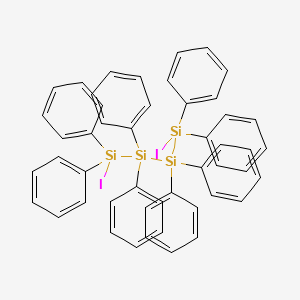


![Phenol, 2-[(2-methoxyphenyl)azo]-4-methyl-](/img/structure/B14710253.png)

